molecular formula C10H20O2Si B3046804 Diallyldiethoxysilane CAS No. 13081-67-9

Diallyldiethoxysilane

Cat. No.: B3046804
CAS No.: 13081-67-9
M. Wt: 200.35 g/mol
InChI Key: NWQIWFOQNHTTIA-UHFFFAOYSA-N
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Description

Diallyldiethoxysilane is an organosilicon compound with the molecular formula C10H20O2Si and a molecular weight of 200.3501 g/mol . It is characterized by the presence of two allyl groups and two ethoxy groups attached to a silicon atom. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyldiethoxysilane can be synthesized through the hydrosilylation reaction of allyl alcohol with diethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C and atmospheric pressure .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent product quality and yield. The process involves the controlled addition of allyl alcohol and diethoxysilane to a reactor containing the platinum catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes.

    Reduction: Reduction reactions involving this compound typically result in the formation of silanes.

    Substitution: This compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of diallyldiethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. This compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. These interactions enhance the stability and durability of the materials to which it is applied .

Molecular Targets and Pathways: this compound primarily targets hydroxyl groups on surfaces, facilitating the formation of siloxane bonds. This process involves the hydrolysis of ethoxy groups to form silanols, which then condense to form siloxane linkages .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both allyl and ethoxy groups, which provide a balance of reactivity and stability. This combination allows for versatile applications in various fields, including polymer chemistry, surface modification, and material science .

Properties

IUPAC Name

diethoxy-bis(prop-2-enyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-6H,1-2,7-10H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQIWFOQNHTTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC=C)(CC=C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293461
Record name Diallyldiethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13081-67-9
Record name NSC89739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diallyldiethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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